1-(4-Chlorophenyl)-2,2-diphenylethanol
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Overview
Description
1-(4-Chlorophenyl)-2,2-diphenylethanol is an organic compound characterized by the presence of a chlorophenyl group and two phenyl groups attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-diphenylethanol typically involves the reaction of 4-chlorobenzophenone with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,2-diphenylethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-2,2-diphenylethanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2,2-diphenylethanol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,2-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-phenylethanol: Similar structure but with one less phenyl group.
1-(4-Bromophenyl)-2,2-diphenylethanol: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methylphenyl)-2,2-diphenylethanol: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-(4-Chlorophenyl)-2,2-diphenylethanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications .
Properties
CAS No. |
6318-89-4 |
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Molecular Formula |
C20H17ClO |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,2-diphenylethanol |
InChI |
InChI=1S/C20H17ClO/c21-18-13-11-17(12-14-18)20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20,22H |
InChI Key |
FJKIJVMPYKEZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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